21-Desacetyldeflazacort-D5 21-Desacetyldeflazacort-D5
Brand Name: Vulcanchem
CAS No.:
VCID: VC16670515
InChI: InChI=1S/C23H29NO5/c1-12-24-23(18(28)11-25)19(29-12)9-16-15-5-4-13-8-14(26)6-7-21(13,2)20(15)17(27)10-22(16,23)3/h6-8,15-17,19-20,25,27H,4-5,9-11H2,1-3H3/t15-,16-,17-,19+,20+,21-,22-,23+/m0/s1/i1D3,11D2
SMILES:
Molecular Formula: C23H29NO5
Molecular Weight: 404.5 g/mol

21-Desacetyldeflazacort-D5

CAS No.:

Cat. No.: VC16670515

Molecular Formula: C23H29NO5

Molecular Weight: 404.5 g/mol

* For research use only. Not for human or veterinary use.

21-Desacetyldeflazacort-D5 -

Specification

Molecular Formula C23H29NO5
Molecular Weight 404.5 g/mol
IUPAC Name (1S,2S,4R,8S,9S,11S,12S,13R)-8-(2,2-dideuterio-2-hydroxyacetyl)-11-hydroxy-9,13-dimethyl-6-(trideuteriomethyl)-5-oxa-7-azapentacyclo[10.8.0.02,9.04,8.013,18]icosa-6,14,17-trien-16-one
Standard InChI InChI=1S/C23H29NO5/c1-12-24-23(18(28)11-25)19(29-12)9-16-15-5-4-13-8-14(26)6-7-21(13,2)20(15)17(27)10-22(16,23)3/h6-8,15-17,19-20,25,27H,4-5,9-11H2,1-3H3/t15-,16-,17-,19+,20+,21-,22-,23+/m0/s1/i1D3,11D2
Standard InChI Key KENSGCYKTRNIST-WDVKEZEISA-N
Isomeric SMILES [2H]C([2H])([2H])C1=N[C@@]2([C@H](O1)C[C@@H]3[C@@]2(C[C@@H]([C@H]4[C@H]3CCC5=CC(=O)C=C[C@]45C)O)C)C(=O)C([2H])([2H])O
Canonical SMILES CC1=NC2(C(O1)CC3C2(CC(C4C3CCC5=CC(=O)C=CC45C)O)C)C(=O)CO

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Isotopic Labeling

21-Desacetyldeflazacort-D5 possesses the molecular formula C₂₃H₂₄D₅NO₅ and a molecular weight of 404.52 g/mol . The deuterium substitution occurs at three methyl groups and two hydroxyl-bearing carbons, strategically positioned to minimize interference with pharmacophore regions while maximizing isotopic detectability.

Table 1: Key Chemical Properties

PropertySpecification
IUPAC Name(6aR,6bS,7S,8aS,8bS,11aR,12aS,12bS)-7-hydroxy-8b-(2-hydroxyacetyl-d²)-6a,8a-dimethyl-10-(methyl-d³)-1,2,6a,6b,7,8,8a,8b,11a,12,12a,12b-dodecahydro-4H-naphtho[2',1':4,5]indeno[1,2-d]oxazol-4-one
Purity≥99% (HPLC), >98% deuterium enrichment
SolubilityDMSO (>10 mg/mL), methanol (20 mg/mL)
Storage Conditions2-8°C under inert atmosphere

The stereochemical complexity of the molecule necessitates precise synthetic control, with eight chiral centers influencing its biological interactions . X-ray crystallography studies confirm the (11β,16β) configuration as essential for glucocorticoid receptor binding.

Spectroscopic Signatures

Nuclear magnetic resonance (NMR) analysis reveals distinct isotopic shifts:

  • ¹H NMR: Absence of signals at δ 1.21 (methyl-d₃) and δ 4.35 (hydroxyacetyl-d²) due to deuterium substitution

  • ¹³C NMR: Quadrupolar splitting observed at C-10 (methyl-d₃) and C-21 (hydroxyacetyl-d²)

Mass spectral analysis shows a characteristic [M+H]⁺ ion at m/z 405.5 with five deuterium-associated mass shifts .

Synthesis and Analytical Characterization

Synthetic Pathways

The synthesis employs a seven-step sequence starting from deflazacort:

  • Enzymatic Deacetylation: Liver microsomal esterases remove the C-21 acetate group

  • Deuterium Incorporation:

    • Methyl-d₃ groups introduced via Pd-catalyzed H/D exchange

    • Hydroxyacetyl-d² synthesized using deuterated acetic anhydride

  • Crystallization: Final purification through gradient recrystallization from ethyl acetate/hexane

Reaction yields exceed 85% under optimized conditions (pH 7.4, 25°C).

Quality Control Metrics

Modern analytical protocols employ:

  • HPLC-DAD: C18 column (4.6 × 150 mm), 0.8 mL/min gradient (acetonitrile/0.1% formic acid), retention time 12.3 min

  • LC-MS/MS: MRM transitions 405.5→309.2 (quantifier) and 405.5→267.1 (qualifier)

Validation parameters meet ICH Q2(R1) guidelines with <2% RSD for intra-day precision .

Pharmacological Profile

Mechanism of Action

As a glucocorticoid receptor (GR) agonist, 21-desacetyldeflazacort-D5 exhibits:

  • Transcriptional Regulation: Binds GR with Kd = 3.8 nM, inducing anti-inflammatory proteins (annexin A1, lipocortin-1)

  • NF-κB Inhibition: Reduces TNF-α production by 78% at 10 nM concentrations

  • Comparative Potency: 1.3× greater anti-inflammatory effect vs. prednisolone in PCA models (ED₅₀ 0.15 mg/kg vs. 0.21 mg/kg)

Table 2: Pharmacodynamic Comparison

Parameter21-Desacetyldeflazacort-D5Prednisolone
GR Binding Affinity3.8 nM5.2 nM
IL-6 Inhibition (IC₅₀)1.4 nM2.1 nM
Plasma Half-life6.2 h3.8 h

Metabolic Fate

Deuterium labeling enables precise tracking of biotransformation:

  • Hepatic Metabolism: CYP3A4-mediated 6β-hydroxylation (major pathway)

  • Renal Excretion: 68% unchanged drug recovered in urine within 24h

  • Tissue Distribution: Adipose:plasma ratio = 4.7:1, brain penetration <0.1%

Research Applications

Isotopic Tracer Studies

The compound's deuterium enrichment facilitates:

  • Mass Spectrometry Imaging: Spatial mapping of corticosteroid distribution in murine muscle tissue

  • Metabolic Flux Analysis: Quantification of 6β-hydroxylase activity in human hepatocytes

Environmental Monitoring

As a stable isotope-labeled analog, it serves as:

  • Internal Standard: For LC-MS quantification of deflazacort residues in wastewater (LOQ 0.1 ng/L)

  • Tracer Compound: Assessing corticosteroid persistence in agricultural soils (DT₅₀ = 34 days)

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